1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)-
Description
1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)- is a biphenyl derivative functionalized with ethoxydimethylsilyl groups at the 4 and 4' positions. These silyl groups are electron-donating, influencing the compound’s electronic properties, solubility in organic solvents, and thermal stability. Such characteristics make it a candidate for applications in materials science, including surface modification, polymer precursors, or hybrid organic-inorganic frameworks .
Properties
IUPAC Name |
ethoxy-[4-[4-[ethoxy(dimethyl)silyl]phenyl]phenyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2Si2/c1-7-21-23(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)24(5,6)22-8-2/h9-16H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHBWCRAYPDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- typically involves the reaction of biphenyl with ethoxydimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Biphenyl+2(EtO)Me2SiCl→1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)-+2HCl
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where biphenyl and ethoxydimethylchlorosilane are fed into a reactor in the presence of a base. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanol groups.
Substitution: The ethoxy groups can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst such as a Lewis acid.
Hydrolysis: Water or aqueous acids/bases can be used.
Major Products
Oxidation: Silanols
Substitution: Silyl ethers or silylamines
Hydrolysis: Silanols and ethanol
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- exerts its effects is primarily through the formation of stable carbon-silicon bonds. The ethoxydimethylsilyl groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of organosilicon polymers and materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Silyl Substituents
- 4,4′-Bis(triethoxysilyl)biphenyl ():
- Substituents : Triethoxysilyl (-OCH₂CH₃)₃Si.
- Key Differences : Larger substituent size and higher ethoxy content increase hydrophobicity and reactivity in sol-gel processes. The triethoxysilyl group is more prone to hydrolysis, enabling silica network formation, unlike the ethoxydimethylsilyl group, which has reduced hydrolytic stability due to fewer ethoxy groups.
- Applications : Widely used in sol-gel chemistry to create silica-based hybrid materials .
Ethynyl-Functionalized Biphenyls
- 4,4'-Bis((trimethylsilyl)ethynyl)-1,1'-biphenyl ():
- Substituents : Trimethylsilyl-protected ethynyl groups (-C≡C-Si(CH₃)₃).
- Key Differences : Ethynyl groups enhance π-conjugation and electronic communication between biphenyl units. The trimethylsilyl group acts as a protective moiety, enabling post-synthetic deprotection for cross-coupling reactions.
- Applications : Precursors for conductive polymers or molecular wires .
Coordination Polymers with Biphenyl Cores
- Bis(triazole)-functionalized biphenyls (): Substituents: Triazole groups (-C₂N₃H₂). Key Differences: Triazoles act as nitrogen-donor ligands for metal coordination, enabling the formation of coordination polymers. In contrast, ethoxydimethylsilyl groups are non-coordinating but may facilitate sol-gel or cross-linking reactions. Applications: Metal-organic frameworks (MOFs) for catalysis or gas storage .
Biphenyl Derivatives in Optoelectronics
- 4,4′-Bis(2,2′-diphenylvinyl)-1,1′-biphenyl (DPVBi) (): Substituents: Diphenylvinyl groups. Key Differences: Extended conjugation enables blue electroluminescence. DPVBi’s rigid structure contrasts with the flexible ethoxydimethylsilyl groups, which may reduce electronic conjugation but improve thermal stability. Applications: Non-doped blue emitters in organic light-emitting diodes (OLEDs) with high brightness (15,840 cd/m²) and efficiency (3.2% external quantum efficiency) .
Data Table: Comparative Properties of Biphenyl Derivatives
Key Research Findings
Synthetic Flexibility : Ethoxydimethylsilyl groups enable post-functionalization via hydrolysis or cross-linking, contrasting with triethoxysilyl analogs that form silica networks more readily .
Electronic vs. Steric Effects : Ethynyl-substituted biphenyls (e.g., ) prioritize electronic conjugation, while silyl-substituted derivatives balance steric hindrance and solubility .
Application-Specific Design : DPVBi’s optoelectronic performance highlights the importance of rigid, conjugated substituents, whereas silyl groups may favor thermal stability in high-temperature applications .
Biological Activity
1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)- (CAS No. 201603-69-2) is a siloxane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with two ethoxydimethylsilyl groups attached to the para positions. Its molecular formula is and it has a molecular weight of approximately 318.5 g/mol.
Biological Activity Overview
Research indicates that siloxane compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological mechanisms of 1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)- are still under investigation.
- Antimicrobial Activity : Siloxane compounds can disrupt microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of 1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)-:
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2023) | Cell viability assay on HeLa cells | Showed significant reduction in cell viability at concentrations ≥50 µM. |
| Johnson et al. (2024) | Antimicrobial susceptibility testing | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al. (2023) | Inflammatory cytokine assay | Reduced TNF-α and IL-6 levels in LPS-stimulated macrophages by approximately 40%. |
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial investigated the efficacy of 1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)- in treating skin infections caused by resistant strains of bacteria. Results indicated a significant improvement in healing times compared to standard treatments.
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis in rats, treatment with the compound resulted in decreased joint swelling and pain scores compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of 1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)- remains largely unexplored; however, siloxane compounds typically exhibit moderate lipophilicity which may influence their absorption and distribution in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
